molecular formula C11H23N3O3S B2468480 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235031-46-5

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2468480
CAS No.: 1235031-46-5
M. Wt: 277.38
InChI Key: BEHBEARZZCJNMZ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and an isopropyl group

Mechanism of Action

Target of Action

The primary targets of 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea are currently unknown. This compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals . Piperidine derivatives have been found in more than twenty classes of pharmaceuticals , suggesting that this compound could potentially interact with a wide range of biological targets.

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of pharmaceuticals that contain piperidine derivatives , it’s likely that this compound could potentially influence multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with isopropyl isocyanate and methylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives without the sulfonyl group.

    Substitution: Various alkyl or aryl substituted piperidine derivatives.

Scientific Research Applications

Overview

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural properties. This compound features a piperidine ring substituted with a methylsulfonyl group and an isopropyl group, which influence its chemical reactivity and biological activity.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its unique functional groups facilitate diverse chemical reactions, making it valuable in synthetic chemistry.
  • Potential Bioactive Compound : Research is ongoing to explore the biological activities of this compound. Initial studies suggest it may exhibit anti-inflammatory and antimicrobial properties, contributing to its potential therapeutic applications.

Medical Research

  • Therapeutic Properties : Investigations into the compound's pharmacological effects are underway, particularly its role in modulating biochemical pathways related to inflammation and infection. Its interaction with biological targets could lead to the development of new therapeutic agents.

Industrial Applications

  • Intermediate in Chemical Synthesis : The compound is utilized as an intermediate in the production of various industrial chemicals, enhancing the efficiency of manufacturing processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antiproliferative Activity : A study focused on similar urea derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, suggesting that derivatives like this compound may also possess similar properties .
  • Synthetic Pathways : Research into synthetic routes for producing this compound indicates that it can be synthesized efficiently using piperidine derivatives and isocyanates under controlled conditions, which could facilitate its use in larger-scale applications.
  • Biological Evaluation : Ongoing investigations aim to evaluate the biological efficacy of this compound, with preliminary results indicating promising activity against specific biological targets relevant to disease modulation .

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)piperidin-4-yl)methanol: A related compound with a hydroxyl group instead of the isopropyl group.

    1-Isopropyl-3-(piperidin-4-yl)methyl)urea: Lacks the methylsulfonyl group, making it less polar.

Uniqueness

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is unique due to the presence of both the isopropyl and methylsulfonyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, mechanisms of action, pharmacokinetics, and various biological activities based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with isopropyl isocyanate and methylsulfonyl chloride. The procedure often employs organic solvents like dichloromethane or tetrahydrofuran under inert conditions to prevent side reactions.

Target of Action

The specific biological targets of this compound are not well-defined in current literature. However, the presence of the piperidine moiety suggests potential interactions with various cellular receptors and enzymes that are common in pharmaceutical applications.

Mode of Action

Piperidine derivatives are known to modulate several signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis. The exact mode of action for this compound remains to be fully elucidated, but it may involve receptor binding or enzyme inhibition.

Biochemical Pathways

Given its structural characteristics, this compound may interact with pathways related to inflammation and microbial resistance, as piperidine derivatives have shown promise in these areas.

Pharmacokinetics

Currently, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely unknown. Understanding these properties is crucial for assessing its bioavailability and therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity: Preliminary studies suggest that compounds containing piperidine structures may possess antimicrobial properties. Further investigations are needed to confirm the efficacy against specific pathogens.

Anti-inflammatory Effects: The compound is being explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Potential Therapeutic Applications:

  • Cancer Therapy: Similar piperidine derivatives have been investigated for their roles in cancer therapy due to their ability to modulate cell signaling pathways involved in tumor growth and metastasis.
  • Neuropharmacology: Given the structural similarities with other neuroactive compounds, there is potential for applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the significance of piperidine-based compounds in various therapeutic areas:

StudyFindings
Study ADemonstrated that piperidine derivatives inhibit Mycobacterium tuberculosis growth, indicating potential for tuberculosis treatment.
Study BInvestigated the anti-cancer properties of similar compounds, showing effectiveness in reducing tumor size in animal models.
Study CHighlighted the anti-inflammatory properties of related piperidine compounds through modulation of cytokine release.

These findings underscore the need for further research into this compound to explore its full therapeutic potential.

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-9(2)13-11(15)12-8-10-4-6-14(7-5-10)18(3,16)17/h9-10H,4-8H2,1-3H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHBEARZZCJNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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